6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid
Description
Properties
IUPAC Name |
6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-3-17-15-10(2)8-11(16(18)19)9-13(15)12-6-4-5-7-14(12)22(17,20)21/h4-9H,3H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUYWKNIEXFOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2C)C(=O)O)C3=CC=CC=C3S1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid typically involves the cyclization of chalcones with diphenylthiourea in ethanol, using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve the required product quality.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols. Substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Scientific Research Applications
Pharmacological Properties
Research has demonstrated that 6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid exhibits notable biological activities:
- Anti-inflammatory Effects : Studies indicate that this compound has anti-inflammatory properties comparable to established drugs such as Piroxicam and Meloxicam. In experimental models, it has shown significant reductions in edema and pain response in animal models .
- Analgesic Activity : The compound has been tested for its analgesic effects, revealing a capability to increase pain thresholds significantly in treated subjects compared to controls .
Medicinal Chemistry
The most prominent application of this compound lies in the development of new pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively:
- Drug Development : Due to its analgesic and anti-inflammatory properties, it is being investigated as a potential candidate for treating chronic pain and inflammatory conditions.
Agricultural Chemistry
The compound's unique properties may also lend themselves to agricultural applications:
- Pesticide Formulations : Preliminary studies suggest that derivatives of benzothiazine compounds can exhibit herbicidal and fungicidal activities. Further research could explore the efficacy of this specific compound in pest management strategies.
Materials Science
In materials science, the chemical's properties may be exploited for creating advanced materials:
- Polymer Additives : The incorporation of benzothiazine derivatives into polymer matrices could enhance mechanical properties or introduce bioactive characteristics to materials used in medical devices or packaging.
Case Study 1: Anti-inflammatory Activity
A study conducted on the anti-inflammatory effects of various benzothiazine derivatives included tests on this compound. The results indicated that at a dosage of 20 mg/kg, the compound significantly reduced carrageenan-induced edema in rats compared to control groups .
Case Study 2: Analgesic Effects
In another investigation focusing on analgesic properties, the compound was administered to a cohort of rats subjected to induced pain stimuli. The results showed a marked increase in pain threshold among those treated with the compound versus untreated controls, indicating its potential as a therapeutic agent for pain management .
Mechanism of Action
The mechanism of action of 6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved in these interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- Sulfone vs. Cyano/Ketone Functionality: The target compound’s sulfone group (IR: ~1340–1155 cm⁻¹ ) contrasts with the cyano (IR: ~2220 cm⁻¹ ) and ketone groups in thiazolo-pyrimidine derivatives.
- Carboxylic Acid vs. Ester : The carboxylic acid at position 9 in the target compound likely improves aqueous solubility compared to methyl esters in and (IR: ~1740 cm⁻¹ vs. ~1700 cm⁻¹ inferred for COOH).
Spectral and Physicochemical Properties
Table 2: Spectral Data and Physical Properties
Key Observations :
- Thermal Stability: The target compound’s melting point is unreported, but methyl esters (: 252–253°C) and cyano derivatives (: 314–315°C) show high thermal stability, suggesting the carboxylic acid may lower the melting point due to hydrogen bonding .
- Spectral Shifts: The absence of cyano groups in the target compound eliminates the ~2220 cm⁻¹ IR peak seen in , simplifying its spectral fingerprint .
Biological Activity
6-Ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid is a compound belonging to the benzothiazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzothiazine core with various substituents that contribute to its biological activity.
Biological Activity Overview
Benzothiazine derivatives are known for their wide range of biological activities, including:
- Anti-inflammatory
- Analgesic
- Antioxidant
- Antimicrobial
- Anticancer
Anti-inflammatory and Analgesic Activity
Research has demonstrated that derivatives of benzothiazine exhibit significant anti-inflammatory properties. For instance, studies using animal models have shown that compounds similar to this compound can reduce edema and pain response effectively. A notable study compared the analgesic effects of this compound with established drugs like Lornoxicam and Diclofenac, finding that it surpassed these drugs in pain threshold elevation .
Antioxidant Properties
The antioxidant activity of benzothiazine derivatives has been investigated, indicating their potential in mitigating oxidative stress. This property is crucial for preventing cellular damage and could have implications in aging and various diseases .
Case Study 1: In Vivo Anti-inflammatory Effects
A study assessed the anti-inflammatory effects of this compound through a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to control groups. The compound was administered intraperitoneally at varying doses, demonstrating a dose-dependent response in reducing inflammation .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for preparing 6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with spirocyclic intermediates (e.g., spiro[4.5]decane-6,10-dione derivatives) and benzothiazole precursors. Key steps include:
- Cyclocondensation : Reacting 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-amine derivatives to form the benzothiazine core .
- Functionalization : Introducing ethyl and methyl substituents via alkylation or nucleophilic substitution.
- Carboxylation : Incorporating the carboxylic acid group through hydrolysis of ester intermediates or oxidative methods.
Critical intermediates include spirocyclic diones and amide-linked benzothiazole derivatives, which are verified via IR and elemental analysis .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : A combination of techniques ensures accurate characterization:
| Technique | Purpose | Key Data Points |
|---|---|---|
| IR Spectroscopy | Confirm functional groups (e.g., C=O, S=O) | Peaks at 1700–1750 cm⁻¹ (carbonyl), 1150–1250 cm⁻¹ (sulfone) . |
| ¹H/¹³C NMR | Verify substituent positions and ring structure | Chemical shifts for ethyl (δ 1.2–1.5 ppm), methyl (δ 2.1–2.3 ppm), and aromatic protons . |
| Mass Spectrometry | Determine molecular weight | Molecular ion peak matching theoretical mass (e.g., m/z 375.3 for C₁₇H₁₇NO₅S) . |
| Elemental Analysis | Assess purity | Carbon, hydrogen, nitrogen percentages within ±0.3% of theoretical values . |
Advanced Research Questions
Q. How can researchers optimize the reaction conditions to improve the yield of this compound during multi-step synthesis?
- Methodological Answer : Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates .
- Catalyst Selection : Lewis acids (e.g., ZnCl₂) or organocatalysts improve reaction rates and regioselectivity .
- Temperature Control : Gradual heating (80–100°C) minimizes side reactions during sulfonation and carboxylation steps.
Statistical tools like Design of Experiments (DoE) can systematically evaluate variable interactions (e.g., solvent, catalyst loading) .
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data in the structural elucidation of this compound?
- Methodological Answer : Discrepancies (e.g., NMR shifts deviating by >0.5 ppm) can be addressed via:
- Conformational Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to model rotamer populations and compare with NOESY data .
- Solvent Effects : Simulate solvent interactions (e.g., PCM models) to adjust theoretical chemical shifts .
- Crystallography : Single-crystal X-ray diffraction provides definitive bond-length/angle validation .
Q. How should researchers design experiments to investigate substituent effects on the electronic properties of the benzothiazine core?
- Methodological Answer : A systematic approach includes:
- Substituent Variation : Synthesize analogs with halogens, electron-donating/withdrawing groups at positions 6 and 7.
- Spectroscopic Probes :
- UV-Vis : Monitor λₘₐₓ shifts to assess conjugation changes.
- Cyclic Voltammetry : Measure redox potentials to quantify electron density .
- Computational Modeling : HOMO-LUMO gaps calculated via Gaussian or ORCA software correlate with experimental reactivity .
Q. What mechanistic insights are available for the cyclization steps involved in forming the benzothiazine ring system?
- Methodological Answer : The cyclization likely proceeds via:
- Nucleophilic Attack : Benzothiazole nitrogen attacks the spirocyclic ketone, forming the fused ring.
- Acid Catalysis : Protonation of the carbonyl group enhances electrophilicity, as evidenced by rate acceleration in acidic conditions .
Isotopic labeling (e.g., ¹⁸O) and kinetic studies can validate intermediates .
Data Analysis and Interpretation
Q. How can researchers systematically analyze discrepancies between theoretical and experimental ¹H NMR chemical shift values?
- Methodological Answer : A workflow for resolution includes:
Error Check : Confirm peak assignments using 2D NMR (COSY, HSQC).
Dynamic Effects : Account for temperature-dependent conformational changes (e.g., ring-flipping in spiro systems).
Paramagnetic Shifts : Evaluate metal impurities (e.g., residual catalysts) using EDTA washes .
Example case: A 0.3 ppm deviation in aromatic protons was traced to solvent polarity effects, resolved by re-simulating shifts with explicit solvent molecules .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
